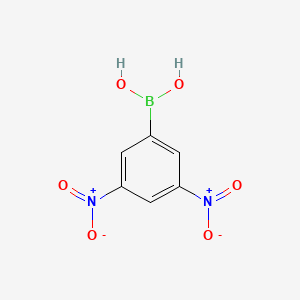![molecular formula C7H5N3O2 B14054972 1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
1H-[1,3]dioxolo[4,5-f]benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-[1,3]dioxolo[4,5-f]benzotriazole is a heterocyclic compound that features a fused ring system combining a benzene ring with a triazole and a dioxole ring. This unique structure imparts the compound with distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the intermediate benzotriazole. This intermediate is then subjected to further cyclization with a dioxole derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of dioxolo[4,5-f]benzotriazole-2,3-dione.
Reduction: Formation of 1,2-dihydro-1H-[1,3]dioxolo[4,5-f]benzotriazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1H-[1,3]dioxolo[4,5-f]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
相似化合物的比较
1H-[1,3]dioxolo[4,5-f]benzotriazole can be compared with other similar compounds, such as:
Benzotriazole: Shares the triazole ring but lacks the dioxole moiety, resulting in different chemical properties and applications.
1H-[1,3]dioxolo[4,5-f]benzodioxole: Contains a similar dioxole ring but differs in the substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry .
属性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC 名称 |
2H-[1,3]dioxolo[4,5-f]benzotriazole |
InChI |
InChI=1S/C7H5N3O2/c1-4-5(9-10-8-4)2-7-6(1)11-3-12-7/h1-2H,3H2,(H,8,9,10) |
InChI 键 |
FDYKQHQCMZDLQE-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC3=NNN=C3C=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















